ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is a compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the nitro group and the benzoxadiazole moiety contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino) benzoate in absolute ethanol. The reaction is carried out at 78°C for 12 hours, resulting in a 60% yield of the desired product . Further modifications can be made by reacting the product with hydrazine hydrate in absolute ethanol to obtain carboxylic acid hydrazide, which can then be treated with phenylisothiocyanate to synthesize various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Cyclization Reactions: The compound can undergo cyclization to form triazole derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the nitro group.
Phenylisothiocyanate: Used for the synthesis of hydrazinecarbothioamide derivatives.
Base Catalysts: Used for cyclization reactions to form triazole derivatives.
Major Products Formed
Carboxylic Acid Hydrazide: Formed by the reaction with hydrazine hydrate.
Hydrazinecarbothioamide Derivatives: Formed by the reaction with phenylisothiocyanate.
Triazole Derivatives: Formed by cyclization reactions.
Scientific Research Applications
Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate has several scientific research applications:
Fluorescent Probes: Used as a fluorescent probe in biological studies due to its benzoxadiazole moiety.
Antimicrobial Studies: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Cancer Research: Studied for its potential anticancer activity.
Biochemical Assays: Used in assays to study enzyme activities and other biochemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group and benzoxadiazole moiety play crucial roles in its biological activity. The compound can act as a fluorescent probe, allowing researchers to visualize and study various biological processes . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
160-060 NBD PC: A fluorescent analog of phosphatidylcholine used in membrane studies.
Ethyl 4-nitrobenzoate: A related compound with similar structural features but different applications.
Uniqueness
Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is unique due to its combination of the benzoxadiazole moiety and the nitro group, which confer distinct fluorescent properties and biological activities. Its versatility in undergoing various chemical reactions and forming different derivatives further enhances its applicability in scientific research.
Properties
IUPAC Name |
ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-2-23-15(20)9-3-5-10(6-4-9)16-11-7-8-12(19(21)22)14-13(11)17-24-18-14/h3-8,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGBDVYOWVIZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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